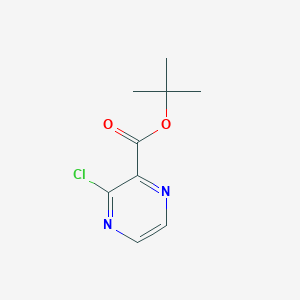![molecular formula C9H15NO2 B13930457 2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-](/img/structure/B13930457.png)
2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7-azaspiro[45]decan-1-one, 6-methyl- is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- can be achieved through a multi-step process involving commercially available reagents. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction typically proceeds through alkylation and heterocyclization steps under controlled conditions to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for 2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor for certain enzymes, affecting metabolic pathways and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
- 2-(Trichloromethyl)-1-oxa-4-azaspiro[4.5]decan-3-one
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one
Uniqueness
2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its spiro structure provides rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C9H15NO2/c1-7-9(3-2-5-10-7)4-6-12-8(9)11/h7,10H,2-6H2,1H3 |
InChI Key |
PHGSHOMLQWBDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCCN1)CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)




![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)



![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)


